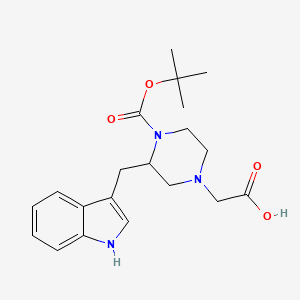![molecular formula C15H14ClN3O B14168617 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride CAS No. 27128-58-1](/img/structure/B14168617.png)
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride
Overview
Description
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride is an organic compound known for its vibrant color and utility in various chemical applications. This compound is characterized by the presence of a diazenyl group (–N=N–) linking two aromatic rings, one of which contains a dimethylamino group, and the other a benzoyl chloride group. The compound is often used in the synthesis of dyes, pigments, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride typically involves the diazotization of 4-(dimethylamino)aniline followed by a coupling reaction with benzoyl chloride. The reaction conditions often include:
Diazotization: This step involves treating 4-(dimethylamino)aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzoyl chloride in the presence of a base such as pyridine or sodium acetate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding hydrazine derivative.
Oxidation Reactions: The compound can undergo oxidation to form azo compounds with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Hydrazine Derivatives: Formed from reduction reactions.
Azo Compounds: Formed from oxidation reactions.
Scientific Research Applications
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also used in the preparation of various organic compounds.
Biology: Utilized in labeling and detection of biomolecules due to its chromophoric properties.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride involves its ability to form covalent bonds with nucleophiles. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form stable amide or ester bonds. The diazenyl group can participate in electron transfer processes, making the compound useful in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a benzoyl chloride group.
4-(Dimethylamino)azobenzene-4’-carboxylic acid N-succinimidyl ester: Contains a carboxylic acid ester group instead of a benzoyl chloride group.
Uniqueness
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride is unique due to its combination of a diazenyl group and a benzoyl chloride group, which imparts distinct reactivity and utility in organic synthesis. Its ability to form stable covalent bonds with nucleophiles and participate in electron transfer processes makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-19(2)14-9-7-13(8-10-14)18-17-12-5-3-11(4-6-12)15(16)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFLCZCPUXDOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311274 | |
| Record name | 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27128-58-1 | |
| Record name | NSC240870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl-](/img/structure/B14168542.png)

![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)

![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)


![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

